
4-amino-N-(pyridin-3-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-(pyridin-3-yl)butanamide is an organic compound that belongs to the class of amides It features a butanamide backbone with an amino group at the fourth position and a pyridin-3-yl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(pyridin-3-yl)butanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-aminobutyric acid with pyridine-3-carboxylic acid under appropriate conditions to form the desired amide bond. The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
4-amino-N-(pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridin-3-yl group can be reduced to form a piperidine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted amides or secondary amines.
科学研究应用
4-amino-N-(pyridin-3-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-amino-N-(pyridin-3-yl)butanamide involves its interaction with specific molecular targets. The amino group and the pyridin-3-yl moiety allow the compound to form hydrogen bonds and π-π interactions with proteins and enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 4-amino-N-(pyridin-2-yl)butanamide
- 4-amino-N-(pyridin-4-yl)butanamide
- 4-amino-N-(pyridin-3-yl)methylbutanamide
Uniqueness
4-amino-N-(pyridin-3-yl)butanamide is unique due to the specific positioning of the pyridin-3-yl group, which can influence its binding affinity and selectivity towards certain biological targets. This positional specificity can result in different biological activities and properties compared to its isomers and analogs.
属性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
4-amino-N-pyridin-3-ylbutanamide |
InChI |
InChI=1S/C9H13N3O/c10-5-1-4-9(13)12-8-3-2-6-11-7-8/h2-3,6-7H,1,4-5,10H2,(H,12,13) |
InChI 键 |
NJJLOAWOXRJNKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)NC(=O)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


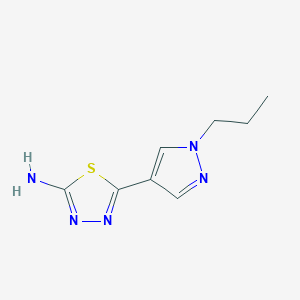
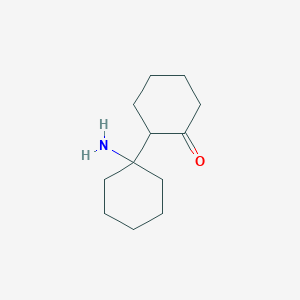
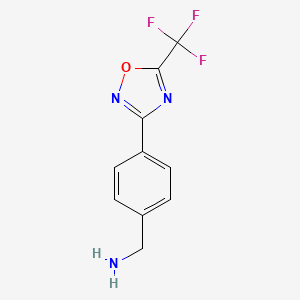
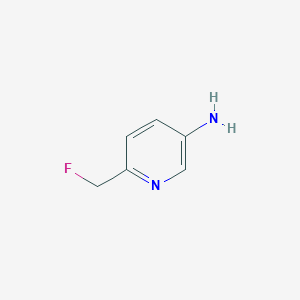
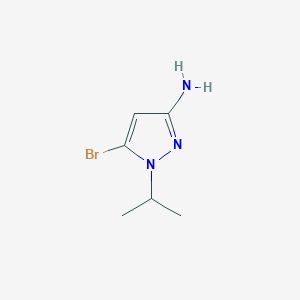

![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanamine](/img/structure/B11727829.png)
![5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11727831.png)
![N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide](/img/structure/B11727846.png)
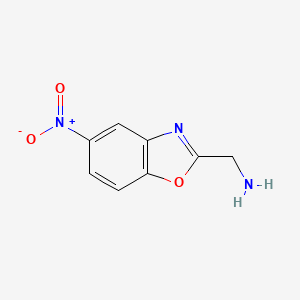
![2-Cyano-N-[(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11727854.png)
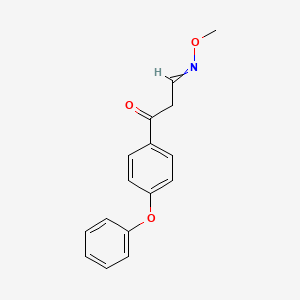
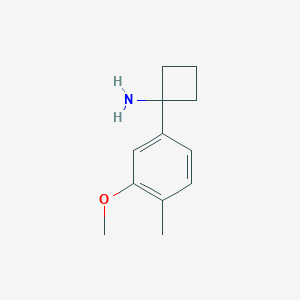
![butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727879.png)
